molecular formula C13H12N2O2S B14003669 1,3-Bis(2-hydroxyphenyl)thiourea CAS No. 5442-42-2

1,3-Bis(2-hydroxyphenyl)thiourea

Cat. No.: B14003669
CAS No.: 5442-42-2
M. Wt: 260.31 g/mol
InChI Key: QTUYETNQHDYADL-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2O2S It is a derivative of thiourea, where two phenolic groups are attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-hydroxyphenyl)thiourea can be synthesized through the condensation reaction of thiourea with ortho-hydroxyacetophenone. The reaction typically involves the following steps:

    Condensation Reaction: Thiourea is reacted with ortho-hydroxyacetophenone in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Nitro or halogenated phenolic derivatives.

Scientific Research Applications

1,3-Bis(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research, including:

Chemistry

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology

    Antimicrobial Activity: Exhibits significant activity against various bacterial and fungal strains.

    Antioxidant Properties: Demonstrates the ability to scavenge free radicals, making it useful in studies related to oxidative stress.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with cellular targets.

    Anti-inflammatory Activity: Studied for its potential to reduce inflammation in biological systems.

Industry

    Agricultural Biocides: Potential use as a biocide in agriculture due to its antimicrobial properties.

    Material Science: Used in the development of new materials with specific electronic and structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:

    Hydrogen Bonding: The compound forms hydrogen bonds with active centers of cell constituents, disrupting normal cellular processes.

    Metal Coordination: Acts as a chelating agent, forming complexes with metal ions, which can interfere with metal-dependent biological processes.

    Radical Scavenging: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

1,3-Bis(2-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1,3-Bis(4-hydroxyphenyl)thiourea: Similar structure but with hydroxyl groups in the para position, leading to different reactivity and properties.

    1,3-Bis(2-methoxyphenyl)thiourea: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and chemical behavior.

    1,3-Bis(2-chlorophenyl)thiourea: Chlorine atoms replace hydroxyl groups, resulting in different electronic and steric effects.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable subject of study in chemistry, biology, medicine, and material science. Further research into its properties and applications could lead to new discoveries and advancements in these fields.

Properties

CAS No.

5442-42-2

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

1,3-bis(2-hydroxyphenyl)thiourea

InChI

InChI=1S/C13H12N2O2S/c16-11-7-3-1-5-9(11)14-13(18)15-10-6-2-4-8-12(10)17/h1-8,16-17H,(H2,14,15,18)

InChI Key

QTUYETNQHDYADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2O)O

Origin of Product

United States

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